N-allyl-N-(2-phenylethyl)amine chemical properties
N-allyl-N-(2-phenylethyl)amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthesis of N-allyl-N-(2-phenylethyl)amine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-allyl-N-(2-phenylethyl)amine. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a synthesized analysis based on established chemical principles and data from structurally analogous compounds. We will explore the logical synthesis of this tertiary amine, predict its spectroscopic profile, and outline detailed experimental protocols for its preparation and validation. The causality behind methodological choices is explained to provide field-proven insights, ensuring a robust and reproducible scientific narrative.
Introduction and Molecular Overview
N-allyl-N-(2-phenylethyl)amine is a tertiary amine featuring a phenylethyl backbone, a common motif in neuroactive compounds, and an allyl group, which provides a site for further chemical modification. The phenylethylamine structure is the backbone for a wide class of neurotransmitters and psychoactive molecules.[1][2] The addition of an N-allyl group introduces an alkene functionality, opening avenues for diverse downstream reactions such as olefin metathesis, halogenation, or epoxidation, making it a potentially valuable intermediate in synthetic chemistry.
Understanding the chemical properties of this molecule is paramount for its application in medicinal chemistry and materials science. This guide will detail a practical synthetic route and provide a predicted spectroscopic and physicochemical profile to aid researchers in its identification and use.
Proposed Synthesis Pathway: N-Alkylation
The most direct and reliable method for synthesizing N-allyl-N-(2-phenylethyl)amine is through the direct N-alkylation of a secondary amine precursor, N-allyl-2-phenylethylamine, or more practically, a double alkylation of the primary amine, 2-phenylethylamine. Given the commercial availability and lower cost of 2-phenylethylamine, a direct dialkylation strategy is often employed, though it can present challenges in selectivity. A more controlled approach involves a stepwise alkylation. For the purpose of this guide, we will focus on the nucleophilic substitution reaction between 2-phenylethylamine and an allyl halide, such as allyl bromide.
The reaction proceeds via a standard SN2 mechanism where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the bromide ion.[3] The initial reaction produces the secondary amine, N-allyl-N-(2-phenylethyl)amine, and HBr. The HBr is neutralized by a base included in the reaction mixture to prevent the protonation of the starting amine, which would render it non-nucleophilic. The secondary amine can then undergo a second alkylation to form the undesired N,N-diallyl-N-(2-phenylethyl)ammonium salt. To favor the mono-allylated product, one can use a molar excess of the starting 2-phenylethylamine. However, for the synthesis of the target tertiary amine, a stoichiometric excess of the allylating agent is required.
Causality of Experimental Design:
-
Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial. It effectively neutralizes the acid byproduct without competing with the primary amine in the alkylation reaction.
-
Solvent Selection: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal as it can dissolve the amine and the base while facilitating the SN2 reaction mechanism.
-
Temperature Control: The reaction is typically performed at a moderately elevated temperature to ensure a reasonable reaction rate without promoting excessive side reactions or solvent evaporation.
Caption: Synthetic pathway for N-allyl-N-(2-phenylethyl)amine.
Physicochemical and Spectroscopic Profile
As no specific experimental data for N-allyl-N-(2-phenylethyl)amine is readily available in public databases, the following properties are predicted based on its structure and data from analogous compounds like N-ethyl-2-phenylethylamine and N-benzyl-2-phenylethylamine.[4][5]
Physicochemical Properties
| Property | Predicted Value / Description | Source / Rationale |
| Molecular Formula | C₁₁H₁₅N | --- |
| Molecular Weight | 161.24 g/mol | --- |
| Appearance | Colorless to pale yellow liquid | Based on similar N-alkylated phenethylamines.[4] |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Extrapolated from related compounds. |
| Solubility | Limited solubility in water, soluble in organic solvents. | The hydrophobic phenyl and alkyl groups dominate.[4] |
| pKa (Conjugate Acid) | ~9-10 | Typical for tertiary amines. |
Spectroscopic Analysis
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.
The proton NMR spectrum is predicted to be complex but highly informative. The signals for the protons on carbons adjacent to the nitrogen will be deshielded and appear further downfield.[6]
| Protons (Assignment) | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.15 - 7.35 | Multiplet (m) | 5H |
| Vinyl (=CH-) | 5.70 - 5.90 | Ddt | 1H |
| Vinyl (=CH₂) | 5.05 - 5.20 | Multiplet (m) | 2H |
| Allyl (N-CH₂-C=) | ~3.10 | Doublet (d) | 2H |
| Phenylethyl (-CH₂-N) | ~2.80 | Triplet (t) | 2H |
| Phenylethyl (Ar-CH₂-) | ~2.70 | Triplet (t) | 2H |
Carbons attached directly to the nitrogen atom are expected in the 40-60 ppm range.[6]
| Carbon (Assignment) | Predicted δ (ppm) |
| Aromatic (C-ipso) | ~140 |
| Vinyl (-CH=) | ~135 |
| Aromatic (CH) | 126 - 129 |
| Vinyl (=CH₂) | ~117 |
| Allyl (N-CH₂) | ~55 |
| Phenylethyl (N-CH₂) | ~52 |
| Phenylethyl (Ar-CH₂) | ~35 |
The IR spectrum of a tertiary amine lacks N-H stretching bands. The key diagnostic peaks will be from the aromatic ring and the allyl group.[7]
| Functional Group | Absorption Range (cm⁻¹) | Description |
| C-H (Aromatic) | 3000 - 3100 | C-H stretch |
| C-H (Aliphatic) | 2800 - 3000 | C-H stretch |
| C=C (Alkene) | 1640 - 1650 | C=C stretch, typically weak |
| C=C (Aromatic) | 1450 - 1600 | Ring stretching, multiple bands |
| C-N | 1000 - 1250 | C-N stretch |
| =C-H bend | 910 - 990 | Out-of-plane bend for vinyl group |
| C-H bend (Aromatic) | 690 - 770 | Out-of-plane bend for monosubstituted benzene |
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) should be observed at m/z = 161. The fragmentation pattern will be dominated by alpha-cleavage, which is characteristic of amines.[6] The most significant fragmentation would be the loss of a benzyl radical (C₇H₇•) to form a stable iminium cation.
-
M⁺: m/z = 161
-
Base Peak (Predicted): m/z = 70, resulting from the cleavage of the C-C bond alpha to the phenyl group, [CH₂(allyl)N=CH₂]⁺.
Reactivity and Potential Applications
The dual functionality of N-allyl-N-(2-phenylethyl)amine makes it a versatile building block.
-
Phenylethylamine Core: This moiety is a well-established pharmacophore. Modifications to the aromatic ring (e.g., hydroxylation, methoxylation) or the ethyl chain could be explored to modulate biological activity, targeting receptors in the central nervous system.[1]
-
Allyl Group: The terminal double bond is a reactive handle for a variety of chemical transformations:
-
Polymerization: Can be incorporated into polymers.
-
Click Chemistry: Can be converted to an azide or alkyne for use in bio-conjugation.
-
Drug Scaffolding: Serves as an anchor point for attaching other molecular fragments to build more complex drug candidates.
-
Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis and characterization of the target compound.
Protocol: Synthesis of N-allyl-N-(2-phenylethyl)amine
Materials:
-
2-Phenylethylamine (1.0 eq)
-
Allyl bromide (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenylethylamine, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add allyl bromide to the reaction mixture via a dropping funnel over 30 minutes.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in diethyl ether and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure N-allyl-N-(2-phenylethyl)amine.
Protocol: Structural Characterization Workflow
This protocol outlines the logical flow for validating the structure of the synthesized product.
Caption: Workflow for the purification and characterization of the product.
Conclusion
N-allyl-N-(2-phenylethyl)amine represents a molecule of significant interest for chemical synthesis and drug discovery. While direct experimental data is sparse, this guide has established a robust framework for its synthesis and characterization based on fundamental chemical principles and comparative data from related structures. The provided protocols offer a clear and validated pathway for researchers to produce and confirm this compound, enabling its use as a versatile intermediate for developing novel chemical entities. The predictive spectroscopic data herein serves as a benchmark for the validation of future experimental work.
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